- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,

Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

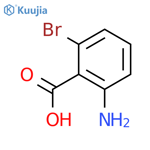

959237-68-4 structure

Nome do Produto:7-bromo-2,4-dichloro-quinazoline

N.o CAS:959237-68-4

MF:C8H3BrCl2N2

MW:277.932818651199

MDL:MFCD09954890

CID:1027620

PubChem ID:34176248

7-bromo-2,4-dichloro-quinazoline Propriedades químicas e físicas

Nomes e Identificadores

-

- 7-Bromo-2,4-dichloroquinazoline

- 2,4-DICHLORO-7-BROMOQUINAZOLINE

- 7-Bromo-2,4-dichloroquizoline

- 7-bromo-2,4-dichioro-quinazoline

- 7-bromo-2,4-dichloro-quinazoline

- PubChem20944

- RDCSNKDVAPJWGR-UHFFFAOYSA-N

- Quinazoline, 7-bromo-2,4-dichloro-

- TRA0051196

- PB19068

- VZ22528

- SY007273

- BC004611

- AB1000938

- W9790

- ST24029893

- 7-Bromo-2,4-dichloroquinazoline (ACI)

-

- MDL: MFCD09954890

- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H

- Chave InChI: RDCSNKDVAPJWGR-UHFFFAOYSA-N

- SMILES: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1

Propriedades Computadas

- Massa Exacta: 275.88600

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 13

- Contagem de Ligações Rotativas: 0

- Complexidade: 193

- Superfície polar topológica: 25.8

Propriedades Experimentais

- PSA: 25.78000

- LogP: 3.69910

7-bromo-2,4-dichloro-quinazoline Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302-H315-H319-H332-H335

- Declaração de Advertência: P261-P280-P305+P351+P338

- Condição de armazenamento:Inert atmosphere,2-8°C

7-bromo-2,4-dichloro-quinazoline Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-bromo-2,4-dichloro-quinazoline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-317107-2.5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 2.5g |

$85.0 | 2025-03-19 | |

| Chemenu | CM104427-10g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 10g |

$272 | 2024-07-18 | |

| Enamine | EN300-317107-1.0g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 1.0g |

$69.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 25g |

¥2500.00 | 2024-07-09 | |

| Enamine | EN300-317107-0.25g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 95.0% | 0.25g |

$35.0 | 2025-03-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 0.25g |

¥67.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 10g |

¥1125.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |

7-Bromo-2,4-dichloroquinazoline |

959237-68-4 | >95% | 100g |

¥10000.00 | 2024-07-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |

7-bromo-2,4-dichloro-quinazoline |

959237-68-4 | 97% | 1g |

¥ 554.00 | 2023-04-12 | |

| Chemenu | CM104427-5g |

7-bromo-2,4-dichloroquinazoline |

959237-68-4 | 97% | 5g |

$138 | 2024-07-18 |

7-bromo-2,4-dichloro-quinazoline Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

1.2 5 h, 120 °C; cooled; 18 h, rt

Referência

- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referência

- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux

Referência

- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Referência

- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

Referência

- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptor, Nature Chemical Biology, 2020, 16(7), 749-755

Método de produção 7

Condições de reacção

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referência

- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C

1.2 Solvents: Water ; 30 min, cooled

1.2 Solvents: Water ; 30 min, cooled

Referência

- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 3 h, rt → 200 °C; 200 °C → 80 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

1.2 Reagents: Water ; 80 °C

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C

Referência

- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core, ACS Medicinal Chemistry Letters, 2021, 12(4), 610-616

Método de produção 10

Condições de reacção

1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux

Referência

- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumannii, Antimicrobial Agents and Chemotherapy, 2017, 61(6),

Método de produção 11

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C

Referência

- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux

Referência

- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists, Bioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907

Método de produção 14

Condições de reacção

1.1 3 h, rt → 200 °C; cooled

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

1.2 Reagents: Water

1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled

1.4 Reagents: Water ; 0 °C

Referência

- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,

7-bromo-2,4-dichloro-quinazoline Raw materials

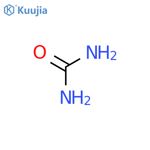

- Urea

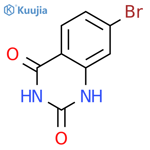

- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione

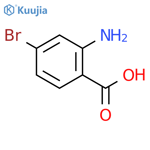

- 2-Amino-4-bromobenzoic acid

- 2-Amino-6-bromobenzoic acid

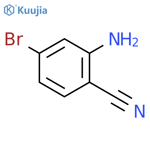

- 2-Amino-4-bromobenzonitrile

7-bromo-2,4-dichloro-quinazoline Preparation Products

7-bromo-2,4-dichloro-quinazoline Literatura Relacionada

-

1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

959237-68-4 (7-bromo-2,4-dichloro-quinazoline) Produtos relacionados

- 2091238-69-4(4-bromo-2-fluoro-6-methylbenzene-1-sulfonamide)

- 1391051-99-2(Labetalol 1-carboxylic Acid)

- 112476-97-8(methyl (2S)-2-(2S)-2-aminopropanamido-4-(methylsulfanyl)butanoate)

- 2680746-36-3(tert-butyl N-{1-(2-bromophenyl)methylcyclopropyl}carbamate)

- 1251688-45-5(3-phenyl-5-1-(thiophene-2-carbonyl)azetidin-3-yl-1,2,4-oxadiazole)

- 2228249-98-5(3-(5-bromo-2-hydroxyphenyl)methylpiperidin-3-ol)

- 134085-79-3(Zaltoprofen Sulfoxide)

- 2034154-31-7(tert-butyl 4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate)

- 2098062-93-0(2,2-Dimethyl-3-(oxan-3-yl)propanal)

- 942014-09-7(3-(4-methoxyphenyl)-N-4-methyl-3-(2-oxopiperidin-1-yl)phenylpropanamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Pureza:99%

Quantidade:10g

Preço ($):204.0